molecular formula C13H19BN2O3 B13985176 [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

Cat. No.: B13985176
M. Wt: 262.11 g/mol
InChI Key: WTYUJWQIPJMDLL-UHFFFAOYSA-N
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Description

[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the meta position with a carbamoyl linker connected to a 2-pyrrolidin-1-ylethyl group. This structure combines the boronic acid moiety—known for its ability to form reversible covalent bonds with diols and other nucleophiles—with a hydrophilic, cyclic amine substituent. Such modifications are often employed to enhance solubility, binding specificity, or biological activity in biomedical applications .

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

[3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H19BN2O3/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19/h3-5,10,18-19H,1-2,6-9H2,(H,15,17)

InChI Key

WTYUJWQIPJMDLL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O

Origin of Product

United States

Preparation Methods

Amidation Coupling of 3-Carboxyphenylboronic Acid with Pyrrolidinyl Ethyl Amines

One of the most direct and documented routes to synthesize this compound involves the coupling of 3-carboxyphenylboronic acid with 2-(pyrrolidin-1-yl)ethylamine derivatives.

Stepwise Process:

  • Starting Materials:

    • 3-Carboxyphenylboronic acid (commercially available or synthesized via Miyaura borylation)
    • 2-(Pyrrolidin-1-yl)ethylamine or its protected derivatives
  • Coupling Reaction:

    • The carboxylic acid group of 3-carboxyphenylboronic acid is activated using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
    • The amine nucleophile is added to form the amide bond, yielding the target compound.
    • The reaction is typically performed in anhydrous solvents like dichloromethane or acetonitrile under inert atmosphere to prevent boronic acid degradation.
  • Purification:

    • The crude product is purified by flash column chromatography or recrystallization to isolate pure this compound.

Advantages:

  • High regioselectivity due to the defined position of the carboxylic acid on the phenyl ring.
  • Mild reaction conditions preserve the boronic acid functionality.
  • Amenable to scale-up and modification for analog synthesis.

Synthesis of the 3-Carboxyphenylboronic Acid Intermediate

Since 3-carboxyphenylboronic acid is a key precursor, its preparation is critical:

  • Miyaura Borylation of 3-Bromobenzoic Acid:
    • 3-Bromobenzoic acid is coupled with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate.
    • The reaction is conducted in solvents like dioxane at elevated temperatures (80–100 °C).
    • The pinacol boronate ester intermediate is hydrolyzed under acidic conditions to yield 3-carboxyphenylboronic acid.

Alternative Routes and Modifications

  • Directed Ortho-Metalation:

    • Directed ortho-lithiation of suitable aromatic precursors followed by quenching with trialkyl borates can yield regioselective boronic acids.
    • This method requires careful control of lithiation conditions and is less commonly used for this compound due to the presence of sensitive functional groups.
  • Reductive Amination and Subsequent Amidation:

    • Some protocols start with nitro-substituted boronic acid derivatives, which are reduced to amines (e.g., via Béchamp reduction using iron and ammonium chloride).
    • The resulting amines are then coupled with 2-(pyrrolidin-1-yl)ethylcarbamoyl derivatives to form the target compound.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Reference
1 Miyaura Borylation 3-Bromobenzoic acid, B2pin2, Pd catalyst, KOAc, dioxane, 80–100 °C Pinacol boronate ester intermediate
2 Hydrolysis Acidic aqueous conditions 3-Carboxyphenylboronic acid
3 Amidation Coupling 3-Carboxyphenylboronic acid, 2-(pyrrolidin-1-yl)ethylamine, EDC or HATU, DCM or MeCN This compound
4 Reduction (optional) Nitro intermediate, Fe/NH4Cl, reflux Amino intermediate for amidation

Research Data and Yields

  • The Miyaura borylation step typically affords pinacol boronate esters in yields ranging from 85% to 98% depending on catalyst and substrate purity.
  • Hydrolysis to boronic acid proceeds with high efficiency (90%+ yields).
  • Amidation coupling yields vary from 60% to 85%, influenced by coupling agent, solvent, and reaction time.
  • Reduction of nitro intermediates to amines under classical Béchamp conditions provides yields around 70–80%.

Chemical Reactions Analysis

Types of Reactions: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[3-(1-Pyrrolidin-1-ylethyl)phenyl]boronic acid is a versatile compound with applications in organic synthesis and medicinal chemistry . Boronic acids, including [3-(1-Pyrrolidin-1-ylethyl)phenyl]boronic acid, are utilized in various research fields such as medicinal chemistry, organic synthesis, material science, biochemistry, and analytical chemistry .

Applications

  • Medicinal Chemistry This compound is a key intermediate in synthesizing pharmaceuticals, especially for drugs targeting cancer and diabetes .
  • Organic Synthesis It is used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds, which is essential for creating complex organic molecules .
  • Material Science The compound is used to develop advanced materials, including polymers and nanomaterials, to enhance their properties for use in electronics and coatings .
  • Biochemistry It acts as a tool for studying protein interactions and enzyme activities, providing insights into biological processes and helping in drug discovery .
  • Analytical Chemistry This boronic acid derivative is used in sensor technology to detect sugars and other biomolecules, providing high sensitivity and specificity in analytical applications .

Boronic Acids in general

Boronic acids and their derivatives are used for the synthesis of covalent adaptable networks . Phenylboronic acid (PBA) solid phase extraction uses a reversible covalent interaction between the PBA and the sample molecule(s), allowing for highly specific extraction methods . The mechanism involves equilibrating immobilized phenylboronic acid with an alkaline solution to obtain the reactive boronate form, which then covalently binds with diol-containing compounds .

pKaIn the absence of a diolIn the presence of D-fructoseIn the presence of D-glucoseIn the presence of D-sorbitolIn the presence of methyl-α-D-glucopyranose
8-IQBA5.7;4.1; 7.24.8; 7.54.1; 7.3×
5-IQBA5.9; 8.56.94.9; 6.86.8×
4-IQBA5.03.4; 7.64.46.05.7
6-IQBA5.4; 7.74.2; 6.84.8; 7.03.8; 6.65.1; 7.4
8-QBA4 [b]; 10 [b]2.5 [b]; 9 [b]NDNDND

Table showing the impact of diols on pKa values .

Mechanism of Action

The mechanism of action of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound can interact with molecular targets such as proteases and kinases, thereby modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamoyl-Substituted Phenylboronic Acids

(a) 3-(Isobutylcarbamoyl)benzeneboronic Acid
  • Structure : Meta-substituted phenylboronic acid with an isobutylcarbamoyl group.
  • The absence of a cyclic amine may limit interactions with biological targets requiring basic nitrogen atoms. Similarity score: 0.97 compared to the target compound .
(b) (3-(Pyrrolidine-1-carbonyl)phenyl)boronic Acid
  • Structure : Pyrrolidine directly attached via a carbonyl group at the meta position.
  • Similarity score: 0.98, indicating high structural overlap but distinct pharmacophoric properties .
(c) 4-(N-Methylaminocarbonyl)phenylboronic Acid
  • Structure : Para-substituted phenylboronic acid with a methylcarbamoyl group.
  • Comparison :
    • Para substitution may reduce steric hindrance compared to meta substitution, influencing binding kinetics.
    • The smaller methyl group lowers hydrophilicity, which could affect solubility in biological media .

Heterocyclic and Aromatic Substituted Boronic Acids

(a) 1-Amido-2-triazolylethaneboronic Acid
  • Structure : Triazole ring replaces phenyl in a chiral boronic acid.
  • Comparison :
    • The triazole group enhances in vitro activity against β-lactamases (MIC values) compared to phenyl-substituted analogs, suggesting heterocycles improve target engagement .
    • The target compound’s pyrrolidine group may offer similar advantages in basicity and hydrogen-bonding capacity.
(b) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Structure: Ethoxy-substituted phenoxy group at the ortho position.
  • Comparison: Exhibits potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM), outperforming trichostatin A.

Solubility and Stability Considerations

  • Pyren-1-yl Boronic Acid : Precipitates in RPMI culture media due to low solubility, limiting in vitro utility. The target compound’s hydrophilic pyrrolidine group may mitigate this issue .
  • Azobenzene Boronic Acids : Substituent position (ortho vs. meta) drastically affects diol binding. The target’s meta-substituted carbamoyl group may optimize steric accessibility for diol recognition .

Biological Activity

[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid, a boronic acid derivative, has garnered attention due to its potential therapeutic applications in medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, which is a hallmark of boronic acids, making it valuable in various biological contexts.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a carbamoyl group and a pyrrolidinyl ethyl moiety. Its unique structure allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Property Description
Molecular Formula C₁₃H₁₈BNO₂
Molecular Weight 233.10 g/mol
CAS Number 957061-03-9
Solubility Soluble in organic solvents; limited solubility in water

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated an IC50 value of 0.14 ± 0.01 µg/mL in DPPH free radical scavenging assays, indicating strong free radical inhibition capabilities .

Antibacterial Activity

The compound has shown effectiveness against various bacterial strains, including Escherichia coli. At a concentration of 6.50 mg/mL, it demonstrated notable antibacterial activity, suggesting its potential application in combating bacterial infections .

Anticancer Activity

In cellular assays, this compound displayed cytotoxic effects against cancer cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL. This suggests its potential as an anticancer agent, particularly due to its selective toxicity towards malignant cells while sparing healthy cells .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting cholinesterases. It exhibited moderate acetylcholinesterase activity (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL). These activities highlight its potential for therapeutic applications in neurodegenerative diseases .

The mechanism underlying the biological activities of this compound involves the formation of reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity and disrupt key biochemical pathways, which is particularly relevant in cancer therapy and enzyme-related disorders.

Comparative Analysis with Other Boronic Acids

A comparison with other boronic acid derivatives reveals that this compound possesses enhanced biological activity due to its specific structural features.

Compound Name Antioxidant Activity (IC50) Antibacterial Activity Anticancer Activity (IC50)
This compound0.14 µg/mLEffective at 6.50 mg/mL18.76 µg/mL
Phenylboronic AcidModerateLimitedNot significant
4-Aminophenylboronic AcidWeakIneffectiveNot significant

Case Studies

Recent studies have highlighted the effectiveness of this compound in various formulations:

  • Cream Formulation for Skin Applications : A study evaluated a cream containing this compound for its antioxidant and antibacterial properties, showing promising results for dermatological applications .
  • Nanoconstructs for Drug Delivery : The compound was utilized to enhance the solubility and delivery of hydrophobic drugs through core-shell nanoconstructs, demonstrating both chemotherapeutic and immunotherapeutic effects in preclinical models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid, and how can purification challenges be addressed?

  • Methodology : Synthesis typically involves coupling 3-carboxyphenylboronic acid with 2-pyrrolidin-1-ylethylamine using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Post-synthesis, purification is critical due to boronic acids' tendency to form boroxins (cyclic trimers) upon dehydration. Reverse-phase chromatography with methanol/water gradients or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Avoid silica gel chromatography unless pre-treated with triethylamine to prevent irreversible binding .

Q. How can LC-MS/MS be utilized to assess the purity and impurity profile of this compound?

  • Methodology : Employ a validated LC-MS/MS protocol with a C18 column and mobile phases containing 0.1% formic acid in water/acetonitrile. Monitor for common boronic acid impurities (e.g., deboronated byproducts or residual precursors) using selective ion monitoring (SIM). Quantitation limits should align with ICH guidelines (e.g., ≤1 ppm for genotoxic impurities). Calibration curves using structurally similar boronic acids (e.g., carboxy phenyl boronic acid) improve accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use a combination of:

  • FT-IR : Confirm boronic acid B-O and B-C stretches (1350–1310 cm⁻¹ and 660–590 cm⁻¹, respectively).
  • NMR : ¹H/¹³C NMR to verify the pyrrolidine ethylcarbamoyl moiety (δ ~2.5–3.5 ppm for pyrrolidine protons; δ ~155–160 ppm for carbamate carbonyl). ¹¹B NMR can confirm boronic acid integrity (δ ~28–32 ppm for trigonal boron).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C₁₄H₂₀BN₂O₃) .

Advanced Research Questions

Q. How does the compound’s boronic acid group influence its pH-dependent interactions with glycoproteins or sugars?

  • Methodology : Study binding kinetics using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) at varying pH (4.0–9.0). Compare with model systems (e.g., phenylboronic acid binding to sialic acid). At physiological pH (7.4), trigonal boronate ester formation with diols is favored, but steric effects from the pyrrolidine carbamoyl group may alter affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes to Neu5Ac residues .

Q. What strategies can mitigate boronic acid instability in aqueous solutions during biological assays?

  • Methodology : Stabilize the compound via:

  • Buffering : Use borate buffers (pH 8.5–9.0) to shift equilibrium toward the tetrahedral boronate form.
  • Co-solvents : Add DMSO or ethanol (≤10% v/v) to reduce hydrolysis.
  • Protecting groups : Temporarily mask the boronic acid as a pinacol ester, cleaved enzymatically in situ .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in Suzuki-Miyaura coupling?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental reaction yields using aryl halides. The carbamoyl-pyrrolidine group may sterically hinder transmetalation, requiring bulky palladium catalysts (e.g., SPhos-Pd) .

Q. What experimental approaches validate the compound’s potential as a tubulin polymerization inhibitor?

  • Methodology :

  • In vitro tubulin assay : Measure inhibition using purified tubulin (IC₅₀ determination via turbidity at 350 nm). Compare with combretastatin A-4 derivatives.
  • Cellular assays : Evaluate apoptosis (FACScan with Annexin V/PI staining) and cytotoxicity (MTT assay) in cancer cell lines (e.g., Jurkat or B-16). Structure-activity relationship (SAR) studies can optimize the carbamoyl linker length and boronic acid positioning .

Data Contradictions and Resolution

Q. Conflicting reports on boronic acid binding selectivity: How to resolve discrepancies in sugar-binding studies?

  • Resolution : Re-evaluate binding conditions (pH, ionic strength) and confirm boronic acid speciation via ¹¹B NMR. Some studies may overlook intramolecular B-N coordination (e.g., from amide groups), which stabilizes complexes at neutral pH. Use competitive assays with excess fructose or sorbitol to assess specificity .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction moisture sensitivity rigorously; use Schlenk lines for air-sensitive steps.
  • Analytical Validation : Cross-validate LC-MS/MS results with orthogonal techniques (e.g., ¹H NMR integration) .
  • Biological Assays : Include boronic acid scavengers (e.g., mannitol) in control experiments to confirm target-specific effects .

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